molecular formula C20H18O B14518685 2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one CAS No. 62643-65-6

2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one

Cat. No.: B14518685
CAS No.: 62643-65-6
M. Wt: 274.4 g/mol
InChI Key: FOMNEPNRMHXLIY-UHFFFAOYSA-N
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Description

2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one is an organic compound with the molecular formula C21H20O It is a derivative of cyclopentanone, featuring two benzylidene groups attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one typically involves the condensation of cyclopentanone with benzaldehyde derivatives. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-methylbenzylidene)cyclopentanone
  • 2,5-Bis(4-methoxybenzylidene)cyclopentanone
  • 2,5-Bis(4-chlorobenzylidene)cyclopentanone

Uniqueness

2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

62643-65-6

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

2-benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C20H18O/c1-15-7-9-17(10-8-15)14-19-12-11-18(20(19)21)13-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3

InChI Key

FOMNEPNRMHXLIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCC(=CC3=CC=CC=C3)C2=O

Origin of Product

United States

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